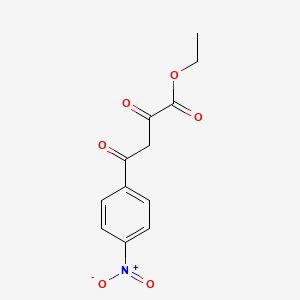

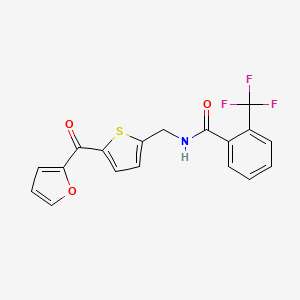

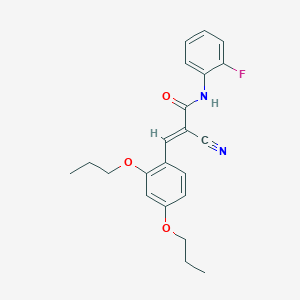

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENPB) is an organic compound that has been used in a variety of scientific research applications. It is a compound of interest due to its unique chemical structure, which allows it to interact with other molecules in interesting ways. ENPB has been used in the synthesis of a variety of compounds, as well as in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis of Electron-Deficient Dienes

Ethyl 4-aryl-2,4-dioxobutanoates, including Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, have been used in stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives. These derivatives undergo ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

Creation of Pyrazine and Biphenyl Derivatives

Reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile lead to the formation of pyrazine and biphenyl derivatives, demonstrating the compound's versatility in synthesizing various heterocyclic structures (Moloudi et al., 2018).

Development of Azo Polymers

The compound has been used in the synthesis of azo polymers, which show significant photoinduced birefringence. This suggests its application in reversible optical storage technologies (Meng et al., 1996).

Antioxidant Properties Research

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate derivatives have been investigated for their antioxidant properties, indicating potential applications in pharmaceutical and health-related research (Stanchev et al., 2009).

Insecticide Metabolism Studies

The compound has also been studied in the context of insecticide metabolism, particularly in understanding the reduction of nitro groups in various species, which is crucial for developing safer and more effective pest control methods (Hitchcock & Murphy, 1967).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate mediated Lossen rearrangement has been demonstrated for synthesizing hydroxamic acids and ureas, important in medicinal chemistry (Thalluri et al., 2014).

Propiedades

IUPAC Name |

ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-3-5-9(6-4-8)13(17)18/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCJSIZCCDVCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

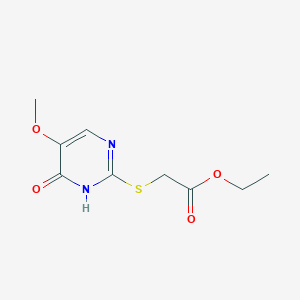

![2-[2-amino-4-(methoxymethyl)-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)

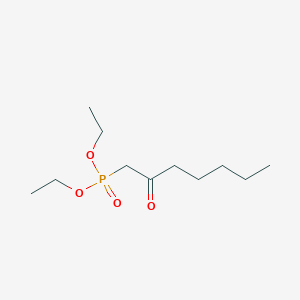

![Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2913082.png)

![2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2913084.png)

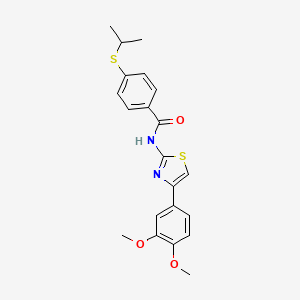

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2913103.png)